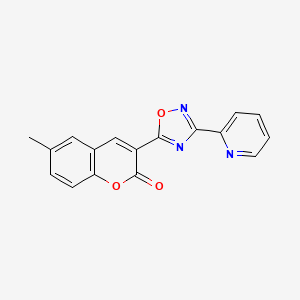
6-methyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of aminopyridines with α-bromoketones . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The chemical reactions involving “6-methyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one” are likely to be complex due to the presence of multiple reactive sites. The compound contains a pyridine ring, an oxadiazole ring, and a chromenone structure, each of which can participate in various chemical reactions .Applications De Recherche Scientifique
Antimicrobial Properties
The derivatives of this compound exhibit promising antibacterial and antimycobacterial activities. Researchers have synthesized various analogs and evaluated their efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . These findings highlight its potential as a novel antimicrobial agent.
Anti-Inflammatory Activity
In vitro studies have suggested that certain derivatives of this compound possess anti-inflammatory properties. These molecules could play a role in modulating inflammatory responses, making them interesting candidates for drug development .
Antitumor Potential
Researchers have explored the antitumor effects of related compounds. While more investigations are needed, the presence of the 1,2,4-oxadiazole ring in the structure hints at possible cytotoxic activity against cancer cells .
Antidiabetic Effects
Some derivatives have demonstrated antidiabetic properties. These compounds may influence glucose metabolism or insulin signaling pathways, offering hope for managing diabetes .
Antioxidant Activity
The chromene scaffold contributes to antioxidant potential. Researchers have observed radical-scavenging effects, which could be beneficial in combating oxidative stress-related diseases .
Anti-Allergic and Antipyretic Properties
Certain derivatives exhibit anti-allergic and antipyretic activities. These findings suggest a multifaceted pharmacological profile for this compound .
Ulcerogenic Activity
Interestingly, derivatives of this compound have been investigated for their ulcerogenic effects. Understanding these properties could lead to novel treatments for gastrointestinal disorders .
Other Applications
Beyond the mentioned fields, researchers continue to explore additional applications. These include potential antiviral, antifungal, and antihelmintic activities. The compound’s unique structure makes it an exciting target for drug discovery .
Remember, while the compound’s name might be a tongue-twister, its potential impact in various scientific domains is truly captivating! 🌟
Orientations Futures
The future directions for research on “6-methyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one” could include further exploration of its synthesis, characterization, and potential applications. Given the bioactivity of similar compounds, it may be of interest to investigate its potential medicinal properties .
Propriétés
IUPAC Name |
6-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-5-6-14-11(8-10)9-12(17(21)22-14)16-19-15(20-23-16)13-4-2-3-7-18-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVISFIGNUOBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)


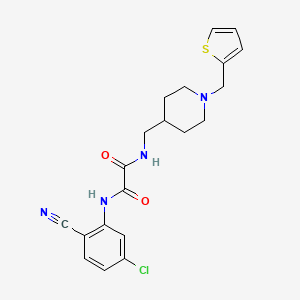
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)
![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)

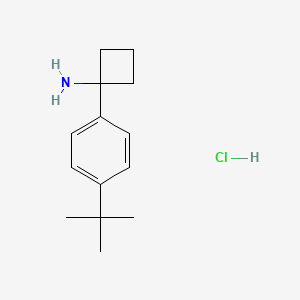

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)
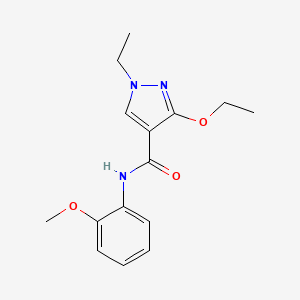
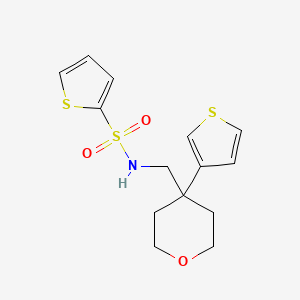
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)